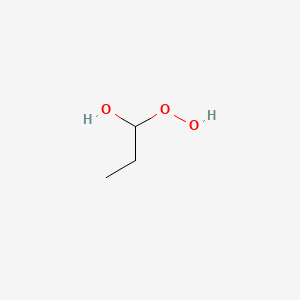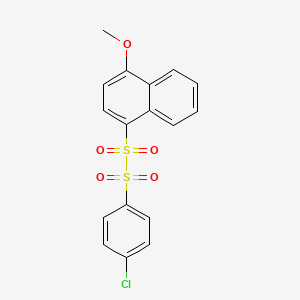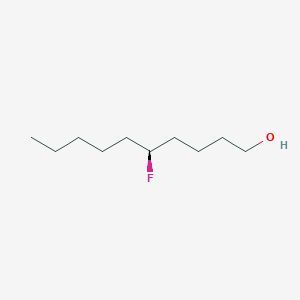
(5S)-5-fluorodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Fluorodecan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to the fifth carbon of a decanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-fluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-Fluorodecan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI) in acetone
Major Products:
Oxidation: 5-Fluorodecanal, 5-Fluorodecanoic acid
Reduction: Decane
Substitution: 5-Iododecan-1-ol
Scientific Research Applications
(5S)-5-Fluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5S)-5-fluorodecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(5R)-5-Fluorodecan-1-ol: The enantiomer of (5S)-5-fluorodecan-1-ol with similar but distinct properties.
5-Chlorodecan-1-ol: A chlorinated analog with different reactivity and applications.
5-Bromodecan-1-ol: A brominated analog with unique chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The stereochemistry (5S) also plays a crucial role in its reactivity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
183232-20-4 |
|---|---|
Molecular Formula |
C10H21FO |
Molecular Weight |
176.27 g/mol |
IUPAC Name |
(5S)-5-fluorodecan-1-ol |
InChI |
InChI=1S/C10H21FO/c1-2-3-4-7-10(11)8-5-6-9-12/h10,12H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
COJAQGJDCCEUAV-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCCO)F |
Canonical SMILES |
CCCCCC(CCCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



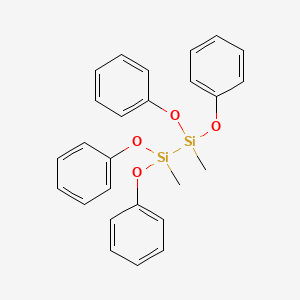
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
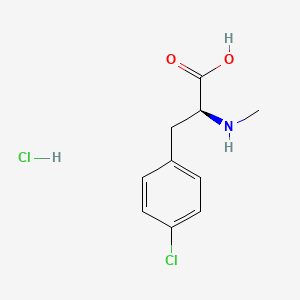

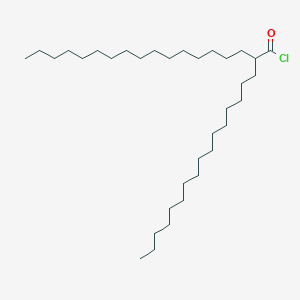
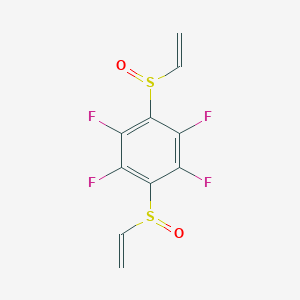
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

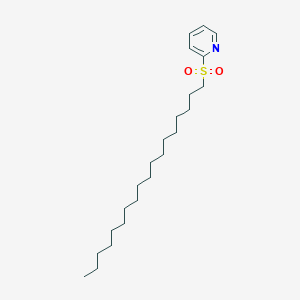
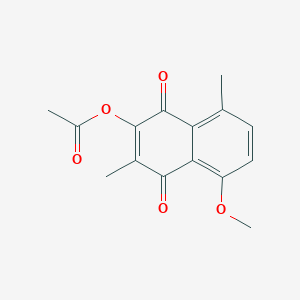
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
